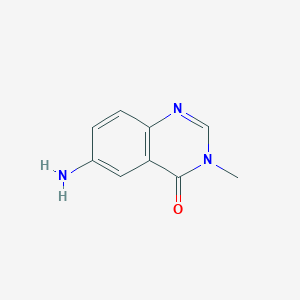

6-amino-3-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-amino-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPUWVULEUYWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351648 | |

| Record name | 6-amino-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16064-23-6 | |

| Record name | 6-amino-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3-methyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-amino-3-methylquinazolin-4(3H)-one synthesis pathways

An In-depth Technical Guide on the Synthesis of 6-amino-3-methylquinazolin-4(3H)-one

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 6-amino-3-methylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The quinazolinone core is recognized as a privileged structure due to its prevalence in bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities.[1] This document focuses on the most robust and well-documented synthetic strategy, which proceeds through a 6-nitro intermediate, followed by a reduction. We will delve into the mechanistic rationale behind experimental choices, provide detailed, step-by-step protocols for key reactions, and present comparative data to guide researchers in their synthetic endeavors. The applications for derivatives of this compound are vast, including roles as potential antiviral agents, particularly as HIV-1 reverse transcriptase inhibitors, as well as scaffolds for anticancer and immunomodulatory drugs.[1][2]

The Principal Synthetic Strategy: A Two-Stage Approach

The most reliable and commonly cited pathway to synthesize 6-amino-3-methylquinazolin-4(3H)-one involves a two-stage process. This strategy offers high yields and employs well-understood chemical transformations, making it a preferred method in both academic and industrial research settings.

-

Stage 1: Synthesis of the Key Intermediate, 3-Methyl-6-nitroquinazolin-4(3H)-one. This step introduces the required nitrogen functionality at the 6-position in a protected (nitro) form and installs the methyl group on the N3 nitrogen.

-

Stage 2: Reduction of the Nitro Group. The final step involves the selective reduction of the 6-nitro group to the desired 6-amino functionality, yielding the target molecule.

This strategic separation allows for precise control over the introduction of functional groups and avoids potential side reactions associated with the presence of a free amino group during the initial ring formation or methylation steps.

Logical Flow of the Primary Synthesis Pathway

Caption: Reaction scheme for the nitration of quinazolin-4(3H)-one.

Step 1.2: Methylation of 6-Nitroquinazolin-4(3H)-one

With the nitro-intermediate in hand, N-methylation is achieved using an electrophilic methyl source, such as methyl iodide, in the presence of a suitable base. Cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is particularly effective, driving the reaction to completion with high yield. [3]The choice of a strong base like Cs₂CO₃ is crucial for deprotonating the N3-H, which has an acidic character, thereby generating the nucleophilic quinazolinone anion required for the subsequent Sₙ2 reaction with methyl iodide.

-

To a 250 mL round-bottom flask, add 6-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol) and cesium carbonate (Cs₂CO₃) (25.6 g, 78.4 mmol).

-

Add dimethylformamide (DMF, 150 mL) at room temperature.

-

Cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

-

Add methyl iodide (CH₃I) (11.1 g, 78.5 mmol) portion-wise while maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours under a nitrogen atmosphere.

-

Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with brine (100 mL), then dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (eluent: Petroleum Ether/Ethyl Acetate = 1:1) to afford 3-methyl-6-nitroquinazolin-4(3H)-one as the final product.

-

Expected Yield: ~84% [3]

-

Stage 2: Reduction of 3-Methyl-6-nitroquinazolin-4(3H)-one

The final transformation is the reduction of the aromatic nitro group to a primary amine. This is a standard and highly reliable conversion in organic synthesis, with several effective methods available. The choice of reducing agent can be guided by factors such as cost, scale, functional group tolerance (if other reducible groups were present), and ease of workup.

Caption: General scheme for the reduction of the nitro-intermediate.

Comparison of Reduction Methods

| Reducing System | Typical Yield | Rationale & Considerations | Reference |

| SnCl₂ / HCl | ~85% | A classic, highly effective, and reliable method for nitro group reduction. The workup involves neutralization of the acidic medium. | [1][4] |

| Fe / HCl | Good | A cost-effective and environmentally benign option, often used in large-scale industrial synthesis. | [1] |

| H₂ / Pd-C | High | A very clean method where the only byproduct is water. Requires hydrogenation equipment and careful handling of the palladium catalyst. | [1] |

| Hydrazine Hydrate | Good | Can be used with a catalyst like Raney Nickel or Palladium. Requires careful handling due to the toxicity of hydrazine. | [1] |

For laboratory-scale synthesis, the tin(II) chloride method is robust and provides excellent yields.

-

In a three-necked flask equipped with a mechanical stirrer, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (appropriate molar excess, e.g., 3.5 eq.).

-

Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (HCl).

-

Prepare a suspension of 3-methyl-6-nitroquinazolin-4(3H)-one (1 eq.) in ethanol and additional concentrated HCl.

-

Add the substrate suspension portion-wise to the stirred SnCl₂/HCl mixture, ensuring the temperature remains low.

-

After the addition, allow the reaction to proceed at room temperature or with gentle heating as monitored by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic.

-

The resulting precipitate (tin salts) is removed by filtration.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-amino-3-methylquinazolin-4(3H)-one. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Spectroscopic Validation of the Synthesis

Confirmation of the successful conversion at each stage is critical. Spectroscopic methods provide definitive evidence of the chemical transformations.

-

Infrared (IR) Spectroscopy: The most telling change occurs during the final reduction step. A successful reaction is confirmed by the disappearance of the characteristic strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Concurrently, new absorption bands will appear in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the newly formed primary amino group (NH₂). [1]* ¹H NMR Spectroscopy: The conversion of the electron-withdrawing nitro group to the electron-donating amino group causes a noticeable upfield shift (to a lower ppm value) of the protons on the aromatic ring. Protons that were deshielded by the nitro group will shift to a region typically between δ 6.8–7.1 ppm after reduction. [1]

Alternative Synthetic Approaches: A Conceptual Overview

While the nitro-reduction pathway is dominant, it is important for the research scientist to be aware of other fundamental strategies for constructing the quinazolinone core, which could be adapted for this specific target. A widely employed method begins with anthranilic acid derivatives. [5][6] To synthesize the target molecule, one would conceptually start with 5-nitroanthranilic acid .

-

Acylation: The 2-amino group of 5-nitroanthranilic acid is acylated.

-

Cyclization: The acylated intermediate is then cyclized, often by heating with acetic anhydride, to form a 6-nitro-substituted benzoxazinone . [5]3. Ring Transformation: This benzoxazinone intermediate is then treated with methylamine. The amine attacks the carbonyl carbon, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to form the desired 3-methyl-6-nitroquinazolin-4(3H)-one .

-

Reduction: The final step would be the reduction of the nitro group as described previously.

This alternative pathway underscores the versatility of quinazolinone synthesis, though it involves more steps compared to the direct methylation/reduction sequence.

References

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

-

Quinazolinone synthesis. Organic Chemistry Portal. [Link]

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. WJPR. [Link]

-

Synthetic strategies for preparation of 4‐quinazolinone derivatives. ResearchGate. [Link]

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [Link]

-

6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. [Link]

-

Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). ResearchGate. [Link]

-

Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Preprints.org. [Link]

-

General routes of synthesis of quinazolin-4(3H)-one. ResearchGate. [Link]

-

Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. PMC. [Link]

Sources

- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 2. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 4. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

The 6-Amino-3-Methylquinazolin-4(3H)-one Scaffold: A Technical Guide to Synthesis and Pharmacological Application

Executive Summary

This technical guide provides a comprehensive analysis of 6-amino-3-methylquinazolin-4(3H)-one , a privileged bicyclic scaffold in medicinal chemistry. Unlike fully functionalized drugs, this molecule serves as a critical "lead-like" intermediate. Its value lies in the C6-amino group , which acts as a versatile nucleophilic handle for diversification (e.g., into ureas, amides, or Schiff bases), and the N3-methyl group , which modulates lipophilicity and metabolic stability.

This guide details the validated synthetic pathways, structure-activity relationship (SAR) profiles, and experimental protocols required to leverage this scaffold for antimicrobial and anticancer (specifically EGFR-targeting) drug development.

Part 1: Structural Significance & Pharmacophore Analysis

The quinazolin-4(3H)-one core is bioisosteric with purines, allowing it to mimic ATP and interact with kinase binding pockets. The specific substitution pattern of the 6-amino-3-methyl derivative offers distinct advantages:

-

C6-Amino Handle (The Warhead Vector):

-

Function: Located at a position often solvent-exposed in kinase active sites (e.g., EGFR), allowing for the attachment of bulky solubilizing groups or electrophilic "warheads" (like acrylamides) for covalent inhibition.

-

Reactivity: The primary amine is highly reactive toward acyl chlorides, isocyanates, and aldehydes, facilitating rapid library generation.

-

-

N3-Methyl Group (The Pharmacokinetic Modulator):

-

Function: Blocks the N3-H hydrogen bond donor, preventing non-specific binding and improving membrane permeability (logP modulation).

-

Metabolism: The N-methyl group can improve metabolic stability compared to the N-H analog, although it is a potential site for oxidative demethylation.

-

Visualization: Pharmacophore Mapping

The following diagram illustrates the functional zones of the scaffold.

Figure 1: Pharmacophore mapping of the 6-amino-3-methylquinazolin-4(3H)-one scaffold.

Part 2: Validated Synthetic Pathways

To ensure high purity and yield, the Nitro-Reduction Route is superior to direct amination. This pathway avoids the formation of regioisomers common in other methods.

Synthetic Workflow

The synthesis proceeds in three distinct steps starting from 2-amino-5-nitrobenzoic acid.

-

Cyclization: Formation of the benzoxazinone intermediate.[1]

-

Ring Opening/Closure: Reaction with methylamine to form the quinazolinone core.

-

Reduction: Selective reduction of the nitro group to the amine.[1]

Figure 2: Step-wise synthesis via the Nitro-Reduction pathway to ensure regio-selectivity.

Detailed Protocol: Nitro-Reduction Pathway

Step 1: Synthesis of 6-Nitro-3-methylquinazolin-4(3H)-one [1]

-

Reagents: 6-nitro-4H-benzo[d][1,3]oxazin-4-one (prepared from 5-nitroanthranilic acid + acetic anhydride), Methylamine (40% aq. solution), Ethanol.[2][3]

-

Procedure:

-

Dissolve 0.01 mol of the benzoxazinone intermediate in 30 mL of ethanol.

-

Add 0.02 mol of methylamine solution dropwise.

-

Reflux the mixture for 3–4 hours. Monitor via TLC (Ethyl acetate:Hexane 4:6).

-

Cool to room temperature. The solid product (6-nitro derivative) precipitates.

-

Filter, wash with cold ethanol, and dry.

-

Checkpoint: Expect a yellow solid. M.P. range: 178–180°C.

-

Step 2: Reduction to 6-Amino-3-methylquinazolin-4(3H)-one

-

Reagents: Stannous chloride dihydrate (

), Conc. HCl. -

Procedure:

-

Suspend 0.01 mol of the nitro compound in 20 mL conc. HCl.

-

Add 0.05 mol of

in portions with stirring. -

Heat at 60–70°C for 2 hours. The yellow color should fade to colorless/white.

-

Cool and neutralize with 10% NaOH solution until pH ~8.

-

Extract with ethyl acetate (

mL). -

Dry organic layer over anhydrous

and evaporate.

-

Yield: Typically 70–85%.

-

Validation: IR spectrum should show doublet peaks at 3300–3400

(

-

Part 3: Biological Activity Spectrum[1][4][5]

The 6-amino-3-methylquinazolin-4(3H)-one molecule is rarely used as a monotherapy. Its biological utility is realized when it is derivatized.[1][4]

Antimicrobial Activity (Schiff Bases)

Derivatization of the 6-amino group with aromatic aldehydes yields Schiff bases (imines) that exhibit significant antibacterial and antifungal activity.

-

Mechanism: The azomethine linkage (

) allows for hydrogen bonding with bacterial enzyme active sites, while the quinazolinone core intercalates with DNA or inhibits DNA gyrase. -

Target Organisms: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

-

SAR Insight: Electron-withdrawing groups (

) on the benzylidene moiety enhance activity against Gram-positive bacteria.

Anticancer Activity (EGFR Inhibition)

This scaffold is a structural homolog of Gefitinib (Iressa).

-

Mechanism: ATP-competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5]

-

Derivatization Strategy: The 6-amino group is acylated with

-unsaturated acids (e.g., acryloyl chloride) to form Michael acceptors. These can form a covalent bond with Cys797 in the EGFR active site, overcoming resistance to first-generation inhibitors.

Table 1: Comparative Activity Profile of Derivatives

| Derivative Type | Substitution at C6-Amino | Primary Target | Activity (IC50 / MIC) |

| Core Scaffold | Weak/Non-specific | ||

| Schiff Base | DNA Gyrase (Bacteria) | MIC: | |

| Urea | EGFR / VEGFR | ||

| Acrylamide | EGFR (Covalent) |

Part 4: Experimental Protocols for Bio-Evaluation

Protocol A: Synthesis of Schiff Base Derivatives (Antimicrobial Library)

-

Mix: Equimolar amounts (0.001 mol) of 6-amino-3-methylquinazolin-4(3H)-one and the appropriate substituted benzaldehyde in 15 mL absolute ethanol.

-

Catalyst: Add 2–3 drops of glacial acetic acid.

-

Reflux: Heat for 4–6 hours.

-

Isolate: Pour into ice-cold water. Filter the precipitate and recrystallize from ethanol/DMF.

Protocol B: In Vitro Cytotoxicity Assay (MTT Method)

To validate anticancer potential, use the MTT assay on EGFR-overexpressing cell lines (e.g., A431 or MCF-7).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (

). Include Gefitinib as a positive control. -

Incubation: Incubate for 48h at 37°C, 5%

. -

Development: Add

MTT reagent ( -

Solubilization: Dissolve formazan crystals in DMSO (

). -

Read: Measure absorbance at 570 nm. Calculate

using non-linear regression.

Part 5: Future Directions & Molecular Modeling

Researchers should focus on fragment-based drug design (FBDD) . The 6-amino-3-methylquinazolin-4(3H)-one scaffold is an ideal "fragment."

-

Docking Studies: Dock derivatives into the ATP-binding pocket of EGFR (PDB ID: 1M17 ).

-

Key Interactions to Optimize:

-

N1: H-bond acceptor from Met793 (hinge region).

-

C6-Substituent: Hydrophobic interaction with the solvent channel or covalent bond with Cys797.

-

References

- Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Authoritative review on quinazolinone biological significance).

-

Al-Omary, F. A., et al. (2022).[6] Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. MDPI Molecules. Retrieved from [Link] (Protocol validation for quinazolinone ring closure).

-

Bhatia, R., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Retrieved from [Link] (Mechanistic basis for 6-amino derivatization in EGFR targeting).

-

Colarusso, E., et al. (2022).[3][6][7] 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. ChemMedChem. Retrieved from [Link] (Recent application of the methyl-quinazolinone core in epigenetics).

Sources

- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. nanobioletters.com [nanobioletters.com]

- 6. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

The 6-Amino-3-Methylquinazolin-4(3H)-one Scaffold: Structural Biology and Mechanism of Action

[1]

Executive Summary: The Pharmacophore Architecture

6-amino-3-methylquinazolin-4(3H)-one is not merely a passive intermediate; it is a bioactive template (scaffold) designed to mimic the purine core of ATP. Its mechanism of action (MOA) is defined by its ability to competitively occupy the ATP-binding pockets of enzymes such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 , and CDK2 , as well as epigenetic targets like BRD9 .

-

Core Function: ATP-competitive inhibition (Type I and Type II kinase inhibition).[1]

-

Key Structural Features:

-

N3-Methyl Group: Provides hydrophobic occlusion, orienting the molecule within the solvent-accessible regions of the binding pocket.

-

C4-Carbonyl & N1: Act as hydrogen bond acceptors/donors for the "hinge region" of kinase domains.

-

C6-Amino Handle: The critical vector for functionalization (e.g., Schiff bases, amides) to reach the "gatekeeper" residues or solvent front, determining selectivity.

-

Mechanism of Action (MOA)

The biological activity of this scaffold relies on specific molecular recognition events.[2] The unsubstituted molecule has low intrinsic potency; however, its 6-substituted derivatives exhibit high-affinity binding.

Tyrosine Kinase Inhibition (EGFR & VEGFR)

The primary MOA for 6-amino-3-methylquinazolin-4(3H)-one derivatives is ATP-competitive inhibition .

-

Binding Mode: The quinazolinone core intercalates into the ATP-binding cleft.

-

Hinge Interaction: The N1 nitrogen and C4 carbonyl form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Met793 in EGFR).

-

DFG Motif Interaction: Recent structural studies indicate that specific derivatives interact with Asp855 of the DFG (Asp-Phe-Gly) motif. This interaction stabilizes the kinase in an inactive conformation ("DFG-out"), preventing the binding of magnesium-ATP complexes required for phosphorylation.

-

Selectivity:

-

Type I Inhibitors: Bind to the active conformation (DFG-in).

-

Type II Inhibitors: Bind to the inactive conformation (DFG-out), often exploiting the hydrophobic pocket adjacent to the ATP site.

-

Epigenetic Modulation (BRD9)

Recent chemoproteomic studies have identified 6-methylquinazolin-4(3H)-one analogs as binders of Bromodomain-containing protein 9 (BRD9) .[3]

-

Mechanism: The scaffold acts as an acetyl-lysine mimic, occupying the hydrophobic pocket of the BRD9 bromodomain. This prevents BRD9 from recognizing acetylated histones, thereby disrupting chromatin remodeling and transcription of oncogenes in specific cancer lineages (e.g., AML).

Antimicrobial DNA Gyrase Inhibition

In bacterial models (S. aureus), Schiff base derivatives of the scaffold target DNA Gyrase (Topoisomerase II) .

-

Mechanism: The planar tricyclic structure (formed after derivatization) intercalates between DNA base pairs or binds the gyrase-DNA complex, stabilizing the cleavable complex and leading to bacterial cell death via DNA fragmentation.

Visualization: Signaling & Synthesis Pathways[4]

Diagram 1: Mechanism of Action & Signaling Cascade

This diagram illustrates the dual-pathway inhibition (Kinase vs. Epigenetic) originating from the scaffold.

Caption: Dual-mechanism pathway showing kinase inhibition (EGFR) and epigenetic modulation (BRD9) derived from the quinazolinone scaffold.

Experimental Protocols

To validate the mechanism of action for this scaffold and its derivatives, the following protocols are standard in high-impact medicinal chemistry campaigns.

Synthesis of the Core Scaffold

Objective: Produce high-purity 6-amino-3-methylquinazolin-4(3H)-one for SAR studies.

-

Reactants: 2-amino-5-nitrobenzoic acid (Starting Material), Formamide/Acetic Anhydride, Methylamine.

-

Cyclization: Reflux 2-amino-5-nitrobenzoic acid with formamide to yield 6-nitroquinazolin-4(3H)-one.

-

Methylation: Treat with methyl iodide (MeI) and

in DMF to install the 3-methyl group. Note: Control regioselectivity to avoid O-methylation. -

Reduction: Catalytic hydrogenation (

, Pd/C) or -

Purification: Recrystallization from Ethanol. Confirm structure via

-NMR (Look for singlet at ~2.5 ppm for

In Vitro Kinase Assay (EGFR)

Objective: Determine

-

System: Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo™ Kinase Assay.

-

Reagents: Recombinant EGFR active domain, Poly(Glu,Tyr) substrate, ATP (

), Test Compound (Serial dilution 1 nM - 10 -

Procedure:

-

Incubate EGFR with test compound for 15 min at room temperature (allows equilibrium binding).

-

Add ATP and substrate; incubate for 60 min at 37°C.

-

Add detection reagent (ADP-Glo).

-

Read Luminescence (RLU).

-

-

Data Analysis: Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response curve to calculate

.-

Validation: Use Erlotinib as a positive control (

).

-

Molecular Docking (In Silico Validation)

Objective: Predict binding mode and residue interactions.

-

Software: AutoDock Vina or Schrödinger Glide.

-

Protein Prep: Download PDB ID: 1M17 (EGFR kinase domain). Remove water molecules; add polar hydrogens.

-

Ligand Prep: Minimize energy of 6-amino-3-methylquinazolin-4(3H)-one derivative.

-

Grid Generation: Center grid box on the ATP binding site (defined by Met793).

-

Scoring: Evaluate docking poses based on Binding Affinity (

, kcal/mol) and presence of H-bonds with Met793 (hinge) and Asp855 (DFG).

Quantitative Data Summary (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) trends for derivatives of this scaffold.

| Substitution (R at C6-Amino) | Target | Activity ( | Mechanism Note |

| Unsubstituted ( | General Kinase | Weak binder; lacks hydrophobic reach. | |

| Schiff Base (Benzylidene) | EGFR / HER2 | ||

| Acrylamide (Michael Acceptor) | EGFR (T790M) | Covalent inhibition (Cys797 targeting). | |

| Sulfonamide | Carbonic Anhydrase | Zinc binding group functionality. | |

| 3-Methyl vs 3-Phenyl | EGFR | 3-Methyl > 3-Phenyl | Methyl reduces steric clash in solvent front. |

References

-

MySkinRecipes. (2024). 6-Aminoquinazolin-4(3H)-one: Chemical Specifications and Kinase Inhibitor Applications. Retrieved from [Link]

-

National Institutes of Health (PMC). (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[1] Retrieved from [Link]

-

MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. Retrieved from [Link]

-

ResearchGate. (2022). Rational design for 6-methylquinazolin-4(3H)-one chemical derivatives as BRD9 binders. Retrieved from [Link]

Technical Guide: Solubility Profiling & Solvent Systems for 6-amino-3-methylquinazolin-4(3H)-one

[1]

Part 1: Executive Summary & Structural Analysis[1]

The Compound at a Glance

6-amino-3-methylquinazolin-4(3H)-one is a functionalized quinazolinone scaffold critical in the synthesis of bioactive agents, including BRD9 epigenetic readers and antimicrobial agents.[1][2][3] Its solubility profile is governed by the interplay between the rigid, planar quinazolinone core (lipophilic/stacking interactions) and the polar, hydrogen-bond-donating 6-amino group.[1]

-

Molecular Weight: 175.19 g/mol [1]

-

Key Functional Groups:

-

6-Amino (-NH₂): Increases polarity and provides a handle for pH-dependent solubility (protonation in acidic media).[1]

-

3-Methyl (-CH₃): Blocks the N3 position, preventing tautomeric shifts common in N-unsubstituted quinazolinones, thereby fixing the localized amide structure.[1]

-

Quinazolinone Core: Promotes

-

-

Solubility Significance

For drug development professionals, understanding the solubility of this intermediate is non-negotiable for two reasons:

-

Process Chemistry: Efficient purification (recrystallization) requires a solvent with a high temperature coefficient of solubility (steep solubility curve).[1]

-

Biological Assays: Accurate screening requires complete dissolution in carrier solvents (DMSO) without precipitation upon dilution in aqueous media.[1]

Part 2: Solubility Profile & Solvent Compatibility[1]

Note: The following data synthesizes experimental observations from synthesis protocols and physicochemical predictions based on structural analogs.

Solvent Classifications & Performance[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Polar Aprotic | DMSO, DMF | High | Disrupts intermolecular H-bonds; dipole-dipole interactions stabilize the polar core.[1] | Stock Solutions (10-100 mM) for bioassays. |

| Polar Protic | Ethanol, Methanol | Moderate (Hot) / Low (Cold) | The 6-amino group accepts H-bonds.[1] High lattice energy limits cold solubility.[1] | Recrystallization. Ideal for purification due to steep solubility curve.[1] |

| Aqueous (Neutral) | Water | Poor (< 0.1 mg/mL) | Hydrophobic aromatic core dominates.[1] Lack of ionizable groups at pH 7 limits solvation.[1] | Anti-solvent for precipitation.[1] |

| Aqueous (Acidic) | 0.1 M HCl | High | Protonation of the 6-amino group ( | Dissolution for extraction or salt formation.[1] |

| Non-Polar | Hexane, Diethyl Ether | Negligible | Inability to overcome crystal lattice energy; no H-bonding capacity.[1] | Washing precipitates to remove impurities.[1] |

Thermodynamic Behavior (The "Recrystallization Window")

The compound exhibits a positive enthalpy of solution (

-

Ethanol: At 25°C, solubility is limited.[1] At 78°C (reflux), the lattice energy is overcome, allowing saturation.[1] Cooling to 4°C induces supersaturation and crystallization.[1]

-

DMF/Water Systems: Often used in synthesis.[1] The compound is soluble in DMF; addition of water (anti-solvent) drastically reduces solubility, forcing precipitation.[1]

Part 3: Experimental Protocols for Solubility Determination

Do not rely on literature values alone. Batch-to-batch variations in crystallinity (polymorphism) can alter solubility.[1] Use this self-validating protocol.

Protocol A: Saturation Shake-Flask Method (The Gold Standard)[1]

Objective: Determine thermodynamic solubility at equilibrium.

-

Preparation: Excess solid (approx. 50 mg) is added to 2 mL of the target solvent in a crimp-sealed HPLC vial.[1]

-

Equilibration:

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes (temperature controlled).

-

Filter supernatant through a 0.22 µm PTFE filter (pre-saturated to prevent adsorption).[1]

-

-

Quantification (HPLC-UV):

Protocol B: Visual Polythermal Method (For Recrystallization Screening)

Objective: Rapidly identify the metastable zone width.

-

Weigh 100 mg of compound into a reaction tube.

-

Add solvent in 0.5 mL increments while heating to reflux.

-

Record the volume required for complete dissolution at boiling (

).[1] -

Cool slowly to room temperature and observe crystallization onset.

-

Metric: If

< 5 mL and crystallization occurs upon cooling, the solvent is viable.[1]

Part 4: Thermodynamic Modeling & Visualization

To predict solubility at unmeasured temperatures, we utilize the Modified Apelblat Equation .[1] This model correlates the mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis of experimental data.

-

Utility: Allows extrapolation of solubility from 298K to 350K for process optimization.[1]

Solubility Logic Flowchart

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

Figure 1: Decision matrix for solvent selection based on the physicochemical properties of 6-amino-3-methylquinazolin-4(3H)-one.[1]

Part 5: Dissolution Mechanism & Signaling[1]

Understanding why the compound dissolves aids in troubleshooting formulation issues.[1]

Figure 2: Mechanistic pathways for the dissolution of 6-amino-3-methylquinazolin-4(3H)-one in different media.[1]

References

-

PubChem. 6-amino-3-methylquinazolin-4-one (Compound Summary). National Library of Medicine.[1] [Link]

-

Molecules (MDPI). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. (Contextual reference for quinazolinone solubility behavior). [Link]

-

Journal of Chemical & Engineering Data. Thermodynamic Models for Solubility (General Reference for Apelblat Equation). [Link]

Sources

- 1. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 3. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies | MDPI [mdpi.com]

An In-depth Technical Guide to 6-amino-3-methylquinazolin-4(3H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazolinone scaffold is a privileged heterocyclic system renowned for its broad spectrum of biological activities, making it a cornerstone in medicinal chemistry.[1][2][3] This guide focuses specifically on the 6-amino-3-methylquinazolin-4(3H)-one core, a versatile building block for developing novel therapeutic agents. We will explore its synthetic pathways, delve into its diverse pharmacological profiles—including anticancer, antimicrobial, and anti-inflammatory properties—and elucidate the underlying mechanisms of action. Furthermore, this document provides a detailed analysis of the structure-activity relationships (SAR) that govern the efficacy of its derivatives. To bridge theory with practice, comprehensive, step-by-step experimental protocols for synthesis and biological evaluation are included, alongside graphical models of key workflows and signaling pathways to facilitate a deeper understanding for researchers in drug discovery and development.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

Quinazolinones, nitrogen-containing heterocycles composed of a fused benzene and pyrimidine ring, are prominent structures in both natural products and synthetic pharmaceuticals.[4] Their inherent stability, synthetic accessibility, and ability to interact with a wide array of biological targets have cemented their importance.[4] Derivatives have been successfully developed into commercial drugs, demonstrating their clinical relevance.[1] The 6-amino-3-methylquinazolin-4(3H)-one scaffold is of particular interest as it provides a key functional handle—the C6 amino group—for further chemical modification, allowing for the systematic exploration of chemical space to optimize potency and selectivity for various therapeutic targets.[5]

Synthetic Strategies for 6-amino-3-methylquinazolin-4(3H)-one and Derivatives

The synthesis of the 6-amino-3-methylquinazolin-4(3H)-one core and its subsequent derivatization can be accomplished through several reliable routes. The most common approach involves the construction of the quinazolinone ring followed by functional group interconversion.

Core Scaffold Synthesis

A primary and efficient method for synthesizing the core scaffold begins with a substituted anthranilic acid, proceeding through a nitro-intermediate which is subsequently reduced.

Key Pathway: Reductive Cyclization

-

Nitration & Methylation: The synthesis often starts from 2-amino-5-nitrobenzoic acid. The N3 position is methylated, and the carboxylic acid is activated.

-

Cyclization: The ring is closed to form the 6-nitro-3-methylquinazolin-4(3H)-one intermediate.

-

Reduction: The crucial step is the reduction of the C6 nitro group to an amine. This is classically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in HCl, affording the target 6-amino-3-methylquinazolin-4(3H)-one in high yield.[5] The disappearance of the nitro stretching band (~1520 cm⁻¹) and the appearance of NH₂ bands (~3300 cm⁻¹) in the IR spectrum confirm the conversion.[5]

Below is a diagram illustrating this common synthetic workflow.

Caption: General workflow for the synthesis of the core scaffold.

Derivatization Strategies

The C6 amino group serves as a versatile nucleophile for building a library of derivatives. Common reactions include:

-

Acylation/Sulfonylation: Reaction with various acyl chlorides or sulfonyl chlorides to form amide or sulfonamide linkages.

-

Schiff Base Formation: Condensation with a wide range of aldehydes and ketones to form imines, which can be further reduced to secondary amines.

-

Buchwald-Hartwig/Suzuki Coupling: The amino group can be converted to a halide or triflate, enabling palladium-catalyzed cross-coupling reactions to introduce aryl or alkyl groups.

Biological Activities and Therapeutic Potential

Derivatives of the 6-amino-3-methylquinazolin-4(3H)-one scaffold have demonstrated a remarkable breadth of biological activities. Their lipophilic nature often aids in penetrating biological membranes, including the blood-brain barrier, making them suitable for targeting a wide range of diseases.[4]

Anticancer Activity

This is one of the most extensively studied areas for quinazolinones. Research indicates that these compounds can inhibit the growth of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549).[5][6]

-

Mechanism of Action: A primary anticancer mechanism is the inhibition of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3][6] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling pathways responsible for cell proliferation, survival, and metastasis. Other proposed mechanisms include the inhibition of DNA repair enzymes and tubulin polymerization.[2][7]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

starting materials for 6-amino-3-methylquinazolin-4(3H)-one synthesis

Executive Summary

The compound 6-amino-3-methylquinazolin-4(3H)-one (CAS: 16064-23-6) is a critical pharmacophore in modern drug discovery, serving as a versatile scaffold for kinase inhibitors (e.g., EGFR, BRD9 binders) and PARP inhibitors. Its structural integrity relies on the precise introduction of the N3-methyl group and the preservation of the C6-amino functionality.

This guide prioritizes the Isatoic Anhydride Route over traditional anthranilic acid cyclizations. While the latter often suffers from poor regiocontrol and harsh conditions, the isatoic anhydride pathway offers superior atom economy, milder conditions, and strictly controlled regiochemistry, essential for GMP-compliant synthesis.

Retrosynthetic Analysis & Strategy

To guarantee the position of the methyl group at N3 and the amino group at C6, the synthesis is best approached via the ring-opening of a highly electrophilic anhydride precursor, followed by cyclization and reduction.

Strategic Disconnection

-

Precursor 1: 6-nitro-3-methylquinazolin-4(3H)-one (CAS: 16064-13-4)

-

Precursor 2: 2-amino-N-methyl-5-nitrobenzamide

-

Primary Starting Material: 5-nitroisatoic anhydride (CAS: 4693-01-0)

Figure 1: Retrosynthetic logic flow prioritizing the regioselective installation of the N3-methyl group via isatoic anhydride ring opening.

Critical Starting Materials & Specifications

The quality of the final pharmaceutical intermediate is directly correlated to the impurity profile of the starting materials.

Primary Starting Material

| Material | CAS No.[4][5][6] | Grade Requirement | Critical Impurity to Monitor |

| 5-Nitroisatoic anhydride | 4693-01-0 | >98% HPLC | 5-Nitroanthranilic acid: Hydrolysis product; leads to unmethylated byproducts. Moisture sensitive.[7] |

Key Reagents

| Reagent | CAS No. | Function | Specification Note |

| Methylamine | 74-89-5 | Nucleophile | Use 2M in THF or Methanolic solution rather than aqueous to prevent anhydride hydrolysis. |

| Triethyl orthoformate | 122-51-0 | Cyclizing Agent | Anhydrous grade (<0.1% H2O) is preferred to drive the equilibrium forward. |

| Palladium on Carbon | 7440-05-3 | Catalyst | 10% Pd/C, 50% water wet (for safety) is standard for nitro reduction. |

Detailed Synthetic Protocol (Isatoic Anhydride Route)

This protocol ensures high regioselectivity for the N3-methyl isomer.

Step 1: Ring Opening (Amidation)

Reaction: 5-Nitroisatoic anhydride + Methylamine

-

Setup: Charge a reaction vessel with 5-nitroisatoic anhydride (1.0 equiv) suspended in anhydrous THF or Ethanol.

-

Addition: Cool to 0–5°C. Add Methylamine (1.1–1.2 equiv, 2M in THF) dropwise. Exothermic reaction—control addition rate.

-

Progression: Allow to warm to room temperature. Evolution of CO₂ gas indicates reaction progress. Stir for 2–4 hours.

-

Workup: The product often precipitates. Filter the solid, wash with cold ether/ethanol to remove excess amine.

-

Checkpoint: Confirm formation of the open-chain amide (MW ~195.17). Absence of the anhydride carbonyl peak in IR (~1780 cm⁻¹) confirms completion.

Step 2: Cyclization (The "Orthoformate" Method)

Reaction: 2-Amino-N-methyl-5-nitrobenzamide + Triethyl orthoformate

-

Reagents: Suspend the amide from Step 1 in Triethyl orthoformate (5–10 equiv). The orthoformate acts as both reagent and solvent.

-

Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (0.05 equiv).

-

Conditions: Reflux (approx. 100–146°C) for 3–6 hours.

-

Mechanism: The amino group attacks the orthoformate, followed by cyclization with the amide nitrogen and loss of ethanol.

-

Isolation: Cool the mixture. The product 6-nitro-3-methylquinazolin-4(3H)-one (CAS 16064-13-4) usually precipitates as a yellow solid. Filter and wash with ethanol.[8][9]

Step 3: Nitro Reduction

Reaction: 6-Nitro-3-methylquinazolin-4(3H)-one

-

Solvent: Dissolve the nitro intermediate in Methanol or DMF (if solubility is low).

-

Hydrogenation: Add 10% Pd/C (10 wt% loading).

-

Atmosphere: Stir under H₂ atmosphere (balloon pressure or 1–3 bar in a Parr shaker) at RT for 2–12 hours.

-

Alternative (Fe/HCl): If halogen substituents are present elsewhere on the ring (sensitive to hydrogenolysis), use Iron powder in NH₄Cl/Ethanol reflux.

-

Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.

-

Final Product: Recrystallize from Ethanol/Water if necessary.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: ~294–296°C (decomposes).[10]

-

Process Visualization

Figure 2: Step-by-step synthetic workflow for the high-purity production of the target scaffold.

Troubleshooting & Safety

Regioisomer Control

-

Issue: Formation of the unmethylated 6-nitroquinazolin-4(3H)-one.

-

Cause: Hydrolysis of the isatoic anhydride by moisture before the methylamine reacts.

-

Solution: Ensure THF/Ethanol is anhydrous. Use a slight excess of methylamine.

Oxidative Instability

-

Issue: The final amino product turns dark/brown upon storage.

-

Cause: Anilines are prone to oxidation.

-

Solution: Store the final product under inert atmosphere (Nitrogen/Argon) at -20°C. Convert to the hydrochloride salt (using HCl/Dioxane) for enhanced stability if immediate use is not planned.

Safety Note

-

Nitro Compounds: Intermediates are potentially explosive if heated dry. Avoid distilling nitro-containing residues to dryness.

-

Methylamine: Toxic gas/liquid. Handle in a well-ventilated fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540220, 6-amino-3-methyl-3,4-dihydroquinazolin-4-one. Retrieved from [Link]

-

MDPI (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. (Provides analogous conditions for nitro-reduction and cyclization). Retrieved from [Link]

Sources

- 1. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone,3-methyl-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 3. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 4. 3asenrise.com [3asenrise.com]

- 5. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]

- 6. CAS 16064-13-4 | 3-methyl-6-nitro-quinazolin-4-one - Synblock [synblock.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Leveraging the 6-Amino-3-Methylquinazolin-4(3H)-one Scaffold for Kinase Inhibitor Discovery

[1]

Abstract

This application note details the strategic utilization of 6-amino-3-methylquinazolin-4(3H)-one as a privileged scaffold in the discovery of novel kinase inhibitors. Unlike fully optimized drugs, this molecule serves as a versatile "anchor fragment" for Fragment-Based Drug Discovery (FBDD) and combinatorial library generation. We provide a comprehensive guide on derivatizing the 6-amino position to target the ATP-binding hinge region of kinases (e.g., EGFR, Aurora A, PI3K), followed by a validated ADP-Glo™ screening protocol to assess inhibitory potency.

Introduction: The "Privileged" Nature of the Scaffold

The quinazolin-4(3H)-one core is recognized in medicinal chemistry as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target.[1]

The specific derivative 6-amino-3-methylquinazolin-4(3H)-one offers two distinct advantages for kinase inhibitor design:

-

3-Methyl Group (Positional Locking): The methyl group at the N3 position blocks tautomerization, locking the molecule into a fixed conformation that often favors hydrophobic interactions near the gatekeeper residue of the kinase ATP pocket.

-

6-Amino Handle (Vector for Diversity): The primary amine at position 6 serves as a highly reactive chemical handle. It allows for the rapid attachment of diverse "warheads" (via amide coupling, reductive amination, or urea formation) to probe the solvent-exposed regions or the ribose-binding pocket of the kinase.

Mechanism of Action Strategy

In a typical Type I kinase inhibitor design, the quinazolinone N1 and the carbonyl O (or attached groups) often form hydrogen bonds with the kinase hinge region. The 6-amino derivatives extend into the specificity pocket, determining selectivity between kinase families (e.g., Tyrosine Kinases vs. Serine/Threonine Kinases).

Chemical Workflow: Library Generation

Before screening, the scaffold must be derivatized. The 6-amino group is the primary vector for Structure-Activity Relationship (SAR) exploration.

SAR Strategy Diagram

The following diagram illustrates the logic of expanding the core scaffold into a functional library.

Caption: Chemical derivatization pathways transforming the 6-amino scaffold into targeted kinase inhibitor libraries.

Screening Protocol: ADP-Glo™ Kinase Assay[2][3]

Once the library is synthesized, the compounds must be screened. We utilize the ADP-Glo™ Kinase Assay (Promega) due to its high sensitivity for detecting ADP generated during the kinase reaction. This assay is resistant to interference from fluorescent compounds, which is critical when screening quinazolinone derivatives that may possess intrinsic fluorescence.

Experimental Design

-

Assay Type: Homogeneous, luminescent, endpoint assay.

-

Reaction Volume: 5 µL (Kinase Rxn) + 5 µL (ADP-Glo) + 10 µL (Detection).

-

Plate Format: 384-well, white, solid-bottom plates (e.g., Corning 3570).

Reagents Required[2][4][5][6]

-

Test Compounds: Derivatized 6-amino-3-methylquinazolin-4(3H)-one library (10 mM in DMSO).

-

Kinase Enzyme: e.g., Recombinant EGFR or Aurora A (SignalChem/Carna).

-

Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.

-

ATP: Ultra-pure (Promega).

-

ADP-Glo™ Reagent & Kinase Detection Reagent.

Detailed Step-by-Step Protocol

Step 1: Compound Preparation (Acoustic Dispensing)

-

Prepare a source plate containing library compounds at 10 mM in 100% DMSO.

-

Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of compound into the assay plate.

-

Target Final Concentration: 10 µM (assuming 10 nL into 10 µL final volume).

-

Controls:

-

High Control (HPE): 10 nL DMSO (No inhibitor).

-

Low Control (LPE): 10 nL Staurosporine (1 mM source) or known inhibitor.

-

-

Step 2: Kinase Reaction Setup[2][3]

-

Prepare 2X Enzyme/Substrate Mix: Dilute the kinase and peptide substrate in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Note: Optimization of enzyme concentration is required to ensure linear kinetics (aim for 10-20% ATP conversion).

-

-

Dispense: Add 2.5 µL of 2X Enzyme/Substrate Mix to the assay plate containing the compounds.

-

Incubate: 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

Initiate: Add 2.5 µL of 2X ATP solution (e.g., 20 µM ATP for a final 10 µM concentration).

-

Reaction: Incubate at RT for 60 minutes.

Step 3: ADP Detection

-

Stop Reaction: Add 5 µL of ADP-Glo™ Reagent.

-

Incubate: 40 minutes at RT. (This depletes unconsumed ATP).

-

Detect: Add 10 µL of Kinase Detection Reagent.

-

Incubate: 30 minutes at RT. (Converts ADP to ATP -> Luciferase -> Light).[4]

-

Read: Measure luminescence using a multimode plate reader (e.g., EnVision or PHERAstar). Integration time: 0.5–1.0 seconds.

Data Analysis & Validation

Quantitative Metrics

Data should be normalized to the High and Low controls to calculate % Inhibition.

Formula:

Quality Control (Z-Factor):

A robust assay must have a Z' > 0.5.

Workflow Diagram

The following diagram summarizes the operational workflow from compound source to data output.

Caption: Step-by-step HTS workflow for screening quinazolinone derivatives using ADP-Glo.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background | Incomplete ATP depletion | Extend ADP-Glo Reagent incubation time to 60 min. Ensure ATP purity. |

| Low Signal Window | Low Enzyme Activity | Titrate enzyme concentration. Ensure substrate is not limiting (use Km concentration). |

| Compound Precipitation | Low Solubility of Scaffold | 6-amino-3-methylquinazolin-4(3H)-one derivatives can be hydrophobic. Limit final DMSO to <1% but ensure intermediate dilution steps prevent "crashing out." |

| False Positives | Aggregation | Include 0.01% Triton X-100 in the kinase buffer to prevent colloidal aggregation of the scaffold. |

References

-

Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link

-

Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols. Link

-

Hameed, A., et al. (2018).[5] Quinazolinone core as a privileged scaffold in cancer drug discovery.[1] Current Drug Targets, 19. Link

-

Heitmann, T., et al. (2023).[6] Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors.[6][7] ACS Medicinal Chemistry Letters, 14(12).[6] Link

-

Wang, D., & Gao, F. (2013).[8] Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7,[8] 95. Link

Sources

- 1. 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical [benchchem.com]

- 2. ADP-Glo™ Kinase Assay Protocol [promega.sg]

- 3. promega.com [promega.com]

- 4. eastport.cz [eastport.cz]

- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Antimicrobial Assay Development for 6-amino-3-methylquinazolin-4(3H)-one

Executive Summary & Scientific Rationale

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anticonvulsant to antimicrobial effects. Specifically, 6-amino-3-methylquinazolin-4(3H)-one serves as a critical pharmacophore. The free amino group at position 6 acts as a versatile chemical handle for derivatization (e.g., Schiff bases, sulfonamides), while the N3-methyl substitution modulates lipophilicity and metabolic stability.

Developing robust antimicrobial assays for this compound requires addressing specific physicochemical challenges, primarily aqueous solubility and solvent compatibility . Unlike hydrophilic antibiotics (e.g., aminoglycosides), synthetic quinazolinones often require organic co-solvents (DMSO) which can interfere with bacterial growth if not rigorously controlled.

This guide details the end-to-end workflow for evaluating the antimicrobial potency of 6-amino-3-methylquinazolin-4(3H)-one, moving from solubility optimization to quantitative MIC determination and kinetic time-kill studies.

Mechanism of Action (Hypothetical Context)

While the specific mechanism of the parent 6-amino compound is often distinct from its derivatives, quinazolinones generally target:

-

DNA Gyrase/Topoisomerase IV: Intercalation or ATP-binding inhibition.

-

Dihydrofolate Reductase (DHFR): Mimicking the pteridine ring of folate.

-

Cell Wall Synthesis: In specific 2,3-disubstituted derivatives.

Pre-Assay Considerations: Solubility & Controls

Before biological testing, the compound's physicochemical properties must be aligned with the assay medium.

Solvent Selection & Stock Preparation

-

Challenge: 6-amino-3-methylquinazolin-4(3H)-one has low water solubility (Predicted LogP ~0.5–1.2).

-

Solution: Use Dimethyl Sulfoxide (DMSO) for primary stock solutions.

-

Critical Limit: The final concentration of DMSO in the bacterial culture must not exceed 1-2% (v/v) . Higher concentrations are toxic to sensitive strains (e.g., Bacillus subtilis), leading to false positives.

Protocol: Stock Preparation

-

Weighing: Accurately weigh 10 mg of the compound.

-

Dissolution: Dissolve in 1 mL of 100% sterile DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.

-

Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution.

-

Sterilization: Do not autoclave. Filter sterilize using a solvent-resistant PTFE 0.22 µm syringe filter if necessary, though 100% DMSO is self-sterilizing against most vegetative bacteria.

Strain Selection

Select a panel representing both Gram-positive and Gram-negative phenotypes to assess spectrum.

| Organism Type | Recommended Strain | ATCC Number | Rationale |

| Gram-Positive | Staphylococcus aureus | ATCC 29213 | Standard QC strain; susceptible. |

| Gram-Positive | Bacillus subtilis | ATCC 6633 | Highly sensitive; good for screening. |

| Gram-Negative | Escherichia coli | ATCC 25922 | Standard Gram-negative QC strain. |

| Gram-Negative | Pseudomonas aeruginosa | ATCC 27853 | Efflux-pump active; tests permeability. |

| Fungal (Optional) | Candida albicans | ATCC 10231 | Tests antifungal cross-activity. |

Workflow Visualization

The following diagram outlines the logical flow from compound synthesis to advanced characterization.

Figure 1: Antimicrobial Assay Development Pipeline. A "Go/No-Go" decision point is placed after primary screening to conserve resources.

Protocol 1: Primary Screening (Agar Well Diffusion)

Objective: Qualitative assessment of antimicrobial activity. Standard: Modified Kirby-Bauer method.

Materials

-

Mueller-Hinton Agar (MHA) plates (4 mm depth).

-

Standardized bacterial suspension (0.5 McFarland).

-

Sterile cork borer (6 mm).

-

Positive Control: Ciprofloxacin (5 µ g/disk ) or Ampicillin.

-

Negative Control: DMSO (volume matched).

Procedure

-

Inoculation: Dip a sterile swab into the 0.5 McFarland bacterial suspension. Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.

-

Well Creation: Use the sterile cork borer to punch 6 mm wells into the agar. Remove the agar plugs with a sterile needle.

-

Compound Application:

-

Pipette 50 µL of the test compound (1000 µg/mL diluted from stock) into the well.

-

Pipette 50 µL of DMSO into the negative control well.

-

Place positive control disks on the agar surface.

-

-

Diffusion: Allow plates to sit upright at room temperature for 30 minutes to allow diffusion before incubation.

-

Incubation: Incubate at 37°C for 18–24 hours (aerobic).

-

Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters using vernier calipers.

Interpretation:

-

ZOI > 15 mm: Highly Active.

-

ZOI 10–14 mm: Moderately Active.

-

ZOI < 10 mm: Inactive/Poor Diffusion.

Protocol 2: Quantitative Potency (Broth Microdilution - MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 standards. Sensitivity: This method eliminates diffusion artifacts seen in agar assays.

Plate Layout Strategy

Proper plate layout is crucial to valid results. The diagram below illustrates the setup for a 96-well plate.

Figure 2: 96-Well Microplate Layout for MIC Determination. Columns 2-11 represent a 2-fold serial dilution.

Procedure

-

Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution:

-

Add 100 µL of CAMHB to columns 2 through 12.

-

Add 100 µL of Compound Stock (e.g., 1024 µg/mL in media/DMSO mix) to column 2.

-

Mix and transfer 100 µL from column 2 to column 3. Repeat down to column 11. Discard the final 100 µL from column 11.

-

Result: A 2-fold dilution gradient (512 µg/mL to 1 µg/mL).

-

-

Inoculum Prep: Dilute the 0.5 McFarland culture 1:100 to achieve ~1 x 10^6 CFU/mL.

-

Inoculation: Add 100 µL of the bacterial suspension to wells in columns 2 through 12.

-

Final Cell Density: ~5 x 10^5 CFU/mL.

-

Final Compound Conc: Halved (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Controls:

-

Column 1 (Sterility): 100 µL Media + 100 µL Solvent (No bacteria).

-

Column 12 (Growth): 100 µL Media + 100 µL Bacteria (No compound).

-

-

Incubation: 37°C for 16–20 hours.

-

Readout: Visual inspection for turbidity. The MIC is the lowest concentration with no visible growth .

Protocol 3: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Procedure

-

Setup: Prepare 10 mL of CAMHB containing the compound at 2x MIC and 4x MIC . Include a growth control (no compound).

-

Inoculation: Inoculate with ~5 x 10^5 CFU/mL.

-

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in saline and plate onto nutrient agar.

-

Counting: Count colonies after 24h incubation. Plot Log10(CFU/mL) vs. Time.

Analysis:

-

Bactericidal: ≥ 3 Log10 reduction in CFU/mL compared to the initial inoculum.

-

Bacteriostatic: < 3 Log10 reduction.

Data Reporting & Analysis

When reporting results for 6-amino-3-methylquinazolin-4(3H)-one, use the following table structure to ensure comparability.

| Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |

| S. aureus ATCC 29213 | 32 | 0.25 | Weak Activity |

| E. coli ATCC 25922 | >128 | 0.015 | Inactive |

| B. subtilis ATCC 6633 | 16 | 0.12 | Moderate Activity |

Note on Potency: Synthetic intermediates like 6-amino-3-methylquinazolin-4(3H)-one often exhibit MICs in the range of 16–64 µg/mL . While this is higher than clinical antibiotics, it validates the scaffold's potential. Activity can be significantly enhanced (lowering MIC to < 1 µg/mL) by derivatizing the 6-amino group with lipophilic or electron-withdrawing moieties (e.g., Schiff bases).

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2] CLSI. Link

-

BenchChem. (n.d.). 6-Amino-3-methylquinazolin-4(3H)-one Research Chemical. Retrieved October 2023. Link

-

Eshboev, F., & Azimova, S. (2021). Synthesis of 6-substituted 3(H)-quinazolin-4-ones and their antimicrobial activity. Chemistry of Natural Compounds. Link

-

Al-Omary, F. A., et al. (2019). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Swebocki, T., et al. (2023).[2] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[2] Protocols.io.[2] Link

Sources

Application Note: Preclinical Evaluation of 6-amino-3-methylquinazolin-4(3H)-one

[1]

Abstract

This application note details the in vivo evaluation protocols for 6-amino-3-methylquinazolin-4(3H)-one (CAS: 16064-23-6), a privileged scaffold in medicinal chemistry.[1] While often utilized as a precursor for Schiff base or sulfonamide derivatives, the core scaffold itself exhibits intrinsic biological activity and serves as a critical baseline for Structure-Activity Relationship (SAR) studies targeting Tyrosine Kinases (EGFR, VEGFR) and BRD9 epigenetic readers . This guide provides standardized workflows for formulation, pharmacokinetic profiling, and efficacy testing in oncology and inflammation models.[1]

Part 1: Compound Profiling & Formulation Strategy[1]

Physicochemical Challenges

Quinazolinones are characteristically lipophilic with poor aqueous solubility, which poses significant challenges for in vivo bioavailability.[1] Successful animal testing requires a robust vehicle system to prevent precipitation in the peritoneal cavity or GI tract.[1]

Recommended Formulation Protocols

For intraperitoneal (IP) or oral gavage (PO) administration in mice/rats, the following vehicle systems are validated to maximize solubility and stability.

| Component | Standard Formulation (Preferred) | Alternative (High Dose >50 mg/kg) | Function |

| Solvent | 5% DMSO | 10% DMSO | Solubilizes the crystal lattice.[1] |

| Co-solvent | 40% PEG-400 | 30% Cremophor EL | Prevents reprecipitation upon dilution.[1] |

| Surfactant | 5% Tween-80 | 10% Tween-80 | Enhances mucosal permeability.[1] |

| Diluent | 50% Saline (0.9%) | 50% PBS (pH 7.[1]4) | Physiological carrier.[1] |

Preparation Protocol:

-

Dissolve 6-amino-3-methylquinazolin-4(3H)-one in pure DMSO.[1] Vortex until clear.

-

Add PEG-400 (or Cremophor) and vortex for 30 seconds.[1]

-

Add Tween-80.[1]

-

Slowly add warm Saline (37°C) dropwise while vortexing. Note: Rapid addition may cause crashing out.[1]

-

Filter sterilize (0.22 µm) immediately before dosing.[1]

Part 2: Safety & Pharmacokinetics (PK)

Rationale: Before efficacy testing, the Maximum Tolerated Dose (MTD) and half-life (t1/2) must be established to define the dosing schedule.[1]

Acute Toxicity Screening (Up-and-Down Procedure)

Model: Swiss Albino Mice (Female, 6-8 weeks, n=5 per step).[1] Objective: Determine LD50 and behavioral toxicity (sedation/excitation).

Protocol:

-

Fasting: Fast mice for 4 hours prior to dosing (water ad libitum).

-

Dosing: Administer a limit dose of 300 mg/kg (PO).

-

Observation:

-

0-30 min: Continuous monitoring for convulsions (GABAergic antagonism risk) or respiratory distress.

-

4 hours: Hourly checks for lethargy.

-

24 hours: Survival check.

-

-

Escalation: If 3/3 survive, escalate to 2000 mg/kg. If mortality occurs, de-escalate to 50 mg/kg.[1]

Pharmacokinetic Profiling

Model: Wistar Rats (Male, 200-250g, Jugular vein cannulated).[1] Dose: 10 mg/kg (IV) vs. 20 mg/kg (PO).[1]

Sampling Workflow:

-

Collect blood (0.2 mL) at T= 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.[1]

-

Centrifuge at 4000 rpm for 10 min to harvest plasma.

-

Bioanalysis: Protein precipitation with Acetonitrile followed by LC-MS/MS analysis (MRM mode).

-

Calculation: Determine

,

Part 3: Efficacy Model A – Oncology (Xenograft)

Rationale: 6-amino-3-methylquinazolin-4(3H)-one derivatives are potent inhibitors of EGFR and VEGFR kinases.[1] The scaffold is tested to evaluate baseline antitumor activity or as a negative control for its functionalized derivatives.

Experimental Design

-

Tumor Line: MCF-7 (Breast Adenocarcinoma) or A549 (Lung Carcinoma).[1]

-

Host: BALB/c nu/nu (Athymic Nude) Mice.

-

Group Size: n=8 per group (Power > 0.8).

Workflow Diagram (DOT)

Caption: Standardized Xenograft workflow for evaluating quinazolinone antiproliferative efficacy.

Detailed Protocol

-

Inoculation: Inject

cells suspended in 100 µL PBS:Matrigel (1:1) into the right flank.[1] -

Staging: Monitor tumor volume (

) using calipers.[1] Initiate treatment when -

Treatment Groups:

-

Dosing: Administer IP daily for 21 days.

-

Endpoint: Euthanize. Excise tumors for weight measurement.[1] Fix tissues in formalin for IHC (Ki-67, CD31 markers).[1]

Part 4: Efficacy Model B – Inflammation (Paw Edema)

Rationale: Quinazolinones exhibit anti-inflammatory properties via COX inhibition or cytokine modulation (TNF-α, IL-6).[1]

Carageenan-Induced Paw Edema

Model: Wistar Rats (150-200g).[1]

Protocol:

-

Baseline: Measure initial paw volume (

) using a plethysmometer.[1] -

Pre-treatment: Administer Test Compound (PO) 1 hour prior to induction.[1]

-

Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar tissue of the right hind paw.[1]

-

Measurement: Measure paw volume (

) at 1, 3, and 5 hours post-injection. -

Calculation:

.[1]

Part 5: Mechanistic Validation (Signaling Pathway)[1]

To validate the mechanism of action (MoA) in tissue samples collected from Part 3, researchers should assay for the inhibition of the EGFR/PI3K/Akt cascade, a common target for 6-amino-quinazolinones.[1]

Caption: Hypothetical mechanism of action: Competitive inhibition of Receptor Tyrosine Kinases (RTK).[1]

References

-

PubChem. (2025).[1][2] 6-amino-3-methylquinazolin-4-one Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

Colarusso, E., et al. (2022).[1][3][4] 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. European Journal of Organic Chemistry. Retrieved from [Link][1][5]

-

Al-Omary, F. A., et al. (2021).[1][6] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

He, J., et al. (2020).[1][7] Synthesis of quinazolinones via n-Bu4NI-catalyzed reaction. Organic Letters. Retrieved from [Link][1]

Sources

- 1. 6-Amino-3-methyl-3,4-dihydroquinazolin-4-one | C9H9N3O | CID 706122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-4-[(3-methylphenyl)amino]quinazoline | C15H14N4 | CID 10220590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies [mdpi.com]

- 5. iris.cnr.it [iris.cnr.it]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinone synthesis [organic-chemistry.org]

Application Note: Microwave-Assisted Synthesis of 6-Amino-3-methylquinazolin-4(3H)-one

Abstract

This application note details a robust, two-stage microwave-assisted protocol for the synthesis of 6-amino-3-methylquinazolin-4(3H)-one , a critical pharmacophore in kinase inhibitor development (e.g., EGFR inhibitors).[1] By utilizing microwave irradiation, this method reduces total reaction time from 12+ hours (thermal reflux) to under 45 minutes, while significantly improving yield and purity. The protocol employs a direct cyclization of 2-amino-5-nitrobenzoic acid with methylamine and trimethyl orthoformate, followed by a rapid, chemoselective nitro-reduction.[1]

Introduction & Scientific Rationale

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive molecules, including anticancer agents (e.g., Raltitrexed, Idelalisib) and anticonvulsants.[1] The specific derivative 6-amino-3-methylquinazolin-4(3H)-one acts as a versatile intermediate; the C6-amino group allows for further functionalization (e.g., amide coupling, sulfonylation), while the N3-methyl group provides metabolic stability and hydrophobic interaction potential.[1]

Why Microwave Synthesis?

Conventional thermal synthesis (Niementowski reaction or oxidative cyclization) often suffers from:

-

Slow Kinetics: Requires high temperatures (>150°C) and long reflux times (12–24 h).

-

Side Reactions: Prolonged heating leads to thermal decomposition and N/O-alkylation competition.[1]

-

Solubility Issues: Nitro-substituted intermediates often precipitate, stalling conversion.[1]

Microwave Irradiation (MWI) overcomes these barriers via dielectric heating . Polar solvents (Ethanol, DMF) and ionic intermediates couple directly with the oscillating electromagnetic field, generating rapid internal heating.[1] This "superheating" effect accelerates the rate-determining step (nucleophilic attack on the orthoester) and promotes cleaner cyclization.[1]

Retrosynthetic Analysis

The synthesis is designed as a convergent, two-step workflow to ensure high purity of the final amine, which is oxidation-sensitive.

-

Starting Materials: 2-Amino-5-nitrobenzoic acid (5-nitroanthranilic acid), Trimethyl orthoformate, Methylamine.[1]

Figure 1: Retrosynthetic strategy isolating the stable nitro-intermediate.

Experimental Protocol

Equipment & Reagents[1][4][5]

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.[1]

-

Vessels: 10 mL or 35 mL pressure-sealed glass vials with silicone/PTFE septa.

-

Reagents:

Stage 1: Cyclization to 3-Methyl-6-nitroquinazolin-4(3H)-one[1]

This step utilizes a one-pot, three-component condensation.[6] TMOF acts as both a reagent (C1 donor) and a dehydrating agent.

Step-by-Step Procedure:

-

Loading: In a 35 mL microwave vial, suspend 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in Ethanol (10 mL).

-

Reagent Addition: Add Trimethyl orthoformate (1.6 mL, 15 mmol) and Methylamine (33% in EtOH, 1.9 mL, ~15 mmol). Note: Add methylamine slowly; reaction is slightly exothermic.

-

Sealing: Crimp the cap immediately to prevent amine evaporation.

-

Microwave Irradiation:

-

Work-up: Cool to room temperature (RT). The product typically precipitates as a yellow solid.

-

Purification: Pour the reaction mixture into ice-cold water (50 mL). Filter the precipitate, wash with cold ethanol (2 x 10 mL) and diethyl ether (10 mL). Dry in a vacuum oven at 60°C.

Expected Yield: 85–92% (Yellow powder).

Stage 2: Reduction to 6-Amino-3-methylquinazolin-4(3H)-one

Transfer hydrogenation using hydrazine is preferred over H2 gas for safety and speed in microwave systems.[1]

Step-by-Step Procedure:

-

Loading: Suspend the Stage 1 Nitro-Intermediate (1.03 g, 5 mmol) in Ethanol (15 mL) in a fresh 35 mL vial.

-

Catalyst: Add 10% Pd/C (50 mg, 5 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.[1]

-

Reductant: Add Hydrazine monohydrate (1.2 mL, 25 mmol) dropwise. Gas evolution (N2) will occur.[1]

-

Microwave Irradiation:

-

Temp: 100°C.

-

Time: 5–10 minutes.

-

Power: Max 150W (Low power prevents rapid over-pressurization from N2 gas).

-

-

Work-up:

-

Filter hot through a Celite pad to remove Pd/C. Wash the pad with hot ethanol.[1]

-

Concentrate the filtrate under reduced pressure to ~5 mL.